Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C35H41ClN4O4 and its molecular weight is 617.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Microbial Reduction
A notable application of this compound involves its use in the synthesis of chiral intermediates for HIV protease inhibitors, such as Atazanavir. The diastereoselective reduction of this compound, using microbial cultures, has been a focal point of research. Rhodococcus, Brevibacterium, and Hansenula strains have been particularly effective in reducing it to its alcohol form with high diastereomeric purity and enantiomeric excess, which is crucial for pharmaceutical applications (Patel, Chu, & Mueller, 2003).
2. Biocatalytic Synthesis
This compound has also been studied in the context of biocatalytic synthesis, again emphasizing its role in the preparation of HIV protease inhibitors. In these studies, the synthesis process was optimized to achieve high reaction yields and optical purity, which is critical in creating effective pharmaceutical agents (Patel, 1999).
3. Quinazoline Carboxylic Acids Synthesis
Another research focus is the synthesis of quinazoline carboxylic acids. This includes a study on an easy route to create various quinazoline and benzotriazin derivatives, showcasing the versatility of this compound in creating a range of bioactive molecules (Süsse & Johne, 1985).
4. Development of Antiviral and Antihypertensive Drugs
In addition to HIV protease inhibitors, this compound has been used in the development of antiviral and antihypertensive drugs. The synthesis involves reductive amination and the use of microbial cultures, highlighting the compound's utility in diverse therapeutic areas (Patel, 1999).
5. Enantioselective Preparation
Research has also been conducted on the enantioselective preparation of various compounds, utilizing carbamic acid derivatives. This highlights its role in creating specific stereoisomers of pharmaceutical substances, which can have significant implications for their efficacy and safety (Goss, Dai, Lou, & Schaus, 2009).
Properties
IUPAC Name |
tert-butyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJTRHNJQALDQ-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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